molecular formula C8H15NO2 B12862372 3-Butylazetidine-2-carboxylic acid

3-Butylazetidine-2-carboxylic acid

Katalognummer: B12862372
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: GTOXIYGRIDEXTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butylazetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable butyl-substituted precursor undergoes cyclization to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic applications .

Wirkmechanismus

The mechanism of action of 3-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Butylazetidine-2-carboxylic acid stands out due to its butyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

3-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI-Schlüssel

GTOXIYGRIDEXTA-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CNC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.